molecular formula C15H20N2O2 B3035579 Cyclo(Phe-Leu) CAS No. 3354-31-2

Cyclo(Phe-Leu)

Cat. No.: B3035579
CAS No.: 3354-31-2
M. Wt: 260.33 g/mol
InChI Key: QPDMOMIYLJMOQJ-UHFFFAOYSA-N
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Description

Cyclo(Phe-Leu), also known as cyclo(L-phenylalanyl-L-leucyl), is a cyclic dipeptide belonging to the class of 2,5-diketopiperazines. These compounds are characterized by a cyclic structure formed through the condensation of two amino acids, in this case, phenylalanine and leucine. Cyclo(Phe-Leu) is found in various natural sources, including microbial cultures, and exhibits a range of biological activities.

Mechanism of Action

Target of Action

Cyclo(Phe-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which is ubiquitously found in nature It’s known that the stereochemistry of dkps, including cyclo(phe-leu), is a key determinant of their biological activity .

Mode of Action

Cyclic peptides, including cyclo(phe-leu), have been reported to exert cytotoxic and cytostatic effects in cells . These effects could be due to the interaction of the cyclic peptides with cellular targets, leading to changes in cellular functions.

Biochemical Pathways

It’s known that dkps, including cyclo(phe-leu), can have distinct biological effects due to their unique spatial orientations . This suggests that Cyclo(Phe-Leu) could interact with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

In silico predictions suggest that cyclic tetrapeptides, which include cyclo(phe-leu), show a better pharmacokinetic and toxic profile to humans than other cyclic peptides . This implies that Cyclo(Phe-Leu) could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

Cyclic peptides such as Cyclo(Phe-Leu) have been reported to exert cytotoxic and cytostatic effects in cells . These effects could result in reduced cell viability and changes in cell growth.

Action Environment

The action of Cyclo(Phe-Leu) could be influenced by various environmental factors. For instance, the biological activity of DKPs, including Cyclo(Phe-Leu), can be determined by their stereochemistry . This suggests that changes in the stereochemical environment could influence the action, efficacy, and stability of Cyclo(Phe-Leu).

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Phe-Leu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For example, the linear dipeptide phenylalanyl-leucine can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of cyclo(Phe-Leu) often involves fermentation processes using microbial strains capable of producing cyclic dipeptides. These strains are cultured under controlled conditions, and the cyclic dipeptides are extracted and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(Phe-Leu) undergoes various chemical reactions, including:

    Oxidation: Cyclo(Phe-Leu) can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of cyclo(Phe-Leu) with altered functional groups.

    Reduction: Reduced forms of cyclo(Phe-Leu) with modified chemical structures.

    Substitution: Substituted cyclo(Phe-Leu) compounds with new functional groups.

Scientific Research Applications

Cyclo(Phe-Leu) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide cyclization and stereochemistry.

    Biology: Investigated for its role in microbial communication and biofilm formation.

    Medicine: Explored for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of biodegradable materials and drug delivery systems.

Comparison with Similar Compounds

Cyclo(Phe-Leu) can be compared with other cyclic dipeptides such as:

    Cyclo(Phe-Pro): Exhibits similar biological activities but differs in its stereochemistry and specific interactions with molecular targets.

    Cyclo(Leu-Pro): Known for its antifungal properties and distinct stereoisomeric forms.

    Cyclo(Val-Pro): Frequently detected in microbial cultures and studied for its unique biological effects.

Cyclo(Phe-Leu) stands out due to its specific combination of phenylalanine and leucine, which imparts unique structural and functional properties.

Properties

IUPAC Name

3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMOMIYLJMOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are Cyclo(Phe-Leu) and its common sources?

A1: Cyclo(Phe-Leu) is a cyclic dipeptide, meaning it consists of two amino acids, Phenylalanine (Phe), and Leucine (Leu), linked in a cyclic structure. It is found naturally as a secondary metabolite in various organisms, including:

  • Marine bacteria: It has been isolated from the marine bacterium Sulfitobacter [].
  • Marine sponges: Mycale sp., a type of sea sponge, has been identified as a source of Cyclo(Phe-Leu) [].
  • Endophytic fungi: Mangrove endophytic fungus ZH-7 from the South China Sea produces Cyclo(Phe-Leu) [].
  • Human placenta: This compound was identified for the first time in the human body, specifically in the human placenta [].

Q2: What is the molecular formula and weight of Cyclo(Phe-Leu)?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Phe-Leu), these can be deduced from its structure:

    Q3: What analytical techniques are commonly used to identify and characterize Cyclo(Phe-Leu)?

    A3: Several analytical methods have been employed for the identification and characterization of Cyclo(Phe-Leu) and other cyclic peptides:

    • High Performance Liquid Chromatography (HPLC): HPLC is used to separate the compound from complex mixtures [, ].
    • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
    • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about the compound, including the connectivity and spatial arrangement of atoms [].

    Q4: Have any studies explored the structure-activity relationship (SAR) of Cyclo(Phe-Leu) or related cyclic peptides?

    A4: Although the provided abstracts don't specifically focus on SAR studies for Cyclo(Phe-Leu), research on similar cyclic peptides containing the Phe-Leu-Leu-Arg motif highlights the importance of specific structural features for biological activity:

    • Phe/Arg relative conformation: The spatial arrangement of Phenylalanine (Phe) and Arginine (Arg) residues in the cyclic structure significantly influences activity [].
    • Primary amino group: The presence and positioning of a primary amino group within the cyclic peptide is crucial for potent activity [, ].

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